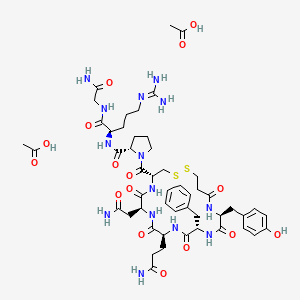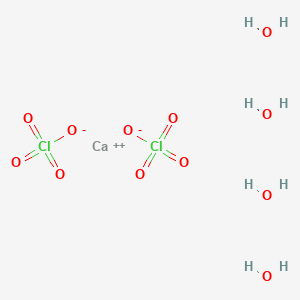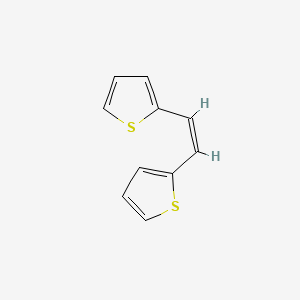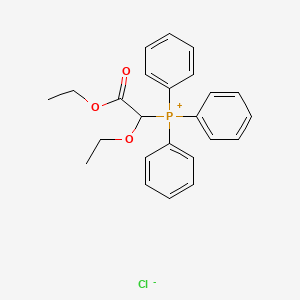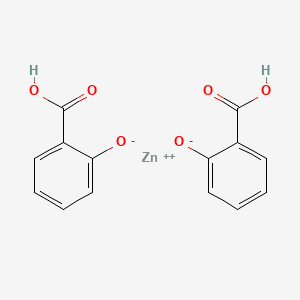
Dihydrocurcumin Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocurcumin Glucuronide is a metabolite derived from curcumin, the principal curcuminoid found in turmeric. This compound is formed through the reduction of curcumin followed by glucuronidation, a process that enhances its solubility and excretion. This compound is of significant interest due to its potential therapeutic properties and its role in the metabolism of curcumin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocurcumin Glucuronide typically involves two main steps:
Reduction of Curcumin: Curcumin undergoes reduction to form dihydrocurcumin. This reduction can be achieved using hydrogenation or chemical reducing agents such as sodium borohydride.
Glucuronidation: Dihydrocurcumin is then subjected to glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction attaches a glucuronic acid moiety to dihydrocurcumin, forming this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of curcumin, followed by its reduction and enzymatic glucuronidation. The process is optimized for high yield and purity, often employing bioreactors for the enzymatic step to ensure efficient glucuronidation.
Types of Reactions:
Oxidation: this compound can undergo oxidation, although it is more stable compared to its precursor, curcumin.
Reduction: The compound itself is a product of the reduction of curcumin.
Substitution: It can participate in substitution reactions, particularly involving the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents can be used to study the oxidative stability of this compound.
Reduction: Sodium borohydride or hydrogenation catalysts are used for the reduction of curcumin.
Substitution: Enzymatic conditions involving UDP-glucuronosyltransferase are used for glucuronidation.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrocurcumin (precursor).
Substitution: Various glucuronide conjugates depending on the substituent.
科学的研究の応用
Dihydrocurcumin Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolic pathways of curcumin and its derivatives.
Biology: The compound is investigated for its role in cellular processes and its bioavailability.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is explored for use in nutraceuticals and functional foods due to its enhanced solubility and stability compared to curcumin.
作用機序
The mechanism of action of Dihydrocurcumin Glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes.
Cellular Pathways: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Curcumin: The parent compound, known for its wide range of biological activities.
Tetrahydrocurcumin: Another reduced form of curcumin with enhanced stability.
Hexahydrocurcumin: A further reduced derivative with similar properties.
Curcumin Glucuronide: The glucuronidated form of curcumin.
Uniqueness: Dihydrocurcumin Glucuronide is unique due to its combination of reduction and glucuronidation, which enhances its solubility and bioavailability. This makes it a promising candidate for therapeutic applications where curcumin’s poor solubility and stability are limiting factors.
特性
CAS番号 |
227466-73-1 |
|---|---|
分子式 |
C27H30O12 |
分子量 |
546.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohept-6-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1 |
InChIキー |
SONVQAIDTCRXLU-YJYJCBIMSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
同義語 |
4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


